8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, controlling the transition from G1 phase to S phase. By inhibiting these kinases, the compound can halt cell cycle progression and prevent cell proliferation .
Mode of Action
The compound binds to the ATP-binding pocket of CDK4/6, inhibiting their activity . This prevents the phosphorylation of Retinoblastoma (Rb) protein, a crucial step in the progression of the cell cycle. As a result, E2F transcription factors remain bound to hypophosphorylated Rb, inhibiting the transcription of genes required for DNA synthesis .
Biochemical Pathways
The inhibition of CDK4/6 affects the Rb-E2F pathway . This pathway is critical for cell cycle progression, and its disruption leads to cell cycle arrest in the G1 phase . The downstream effects include reduced DNA synthesis and halted cell proliferation.
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4/6 and the subsequent cell cycle arrest . On a cellular level, this results in the prevention of cell proliferation, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. Specific studies on this compound are currently lacking .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves a multi-step process. One common method includes the following steps :
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions.
Substitution Reactions: Introduction of the cyclopentyl and oxan-4-yl groups through substitution reactions using suitable reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a CDK inhibitor, which is important in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: A similar compound with a comparable mechanism of action.
Abemaciclib: Another CDK4/6 inhibitor with distinct pharmacokinetic properties.
Uniqueness
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other CDK inhibitors. Its unique structure allows for selective inhibition of CDK4 and CDK6, making it a promising candidate for further research and development .
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-16(23)22(14-4-2-3-5-14)17-15(12)11-19-18(21-17)20-13-6-8-24-9-7-13/h10-11,13-14H,2-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWDPZKJHQNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCOCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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